molecular formula C20H20 B14126802 2-(2,4,6-Trimethylbenzyl)naphthalene

2-(2,4,6-Trimethylbenzyl)naphthalene

Cat. No.: B14126802
M. Wt: 260.4 g/mol
InChI Key: OJODNMJRHNFLHW-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylbenzyl)naphthalene is an organic compound with the molecular formula C20H20 and a molecular weight of 260.37 g/mol It is characterized by the presence of a naphthalene ring substituted with a 2-(2,4,6-trimethylbenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylbenzyl)naphthalene typically involves the alkylation of naphthalene with 2,4,6-trimethylbenzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylbenzyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,6-Trimethylbenzyl)naphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylbenzyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-Trimethylphenyl)naphthalene
  • 2-(2,4,6-Trimethylbenzyl)anthracene
  • 2-(2,4,6-Trimethylbenzyl)phenanthrene

Comparison

2-(2,4,6-Trimethylbenzyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

2-[(2,4,6-trimethylphenyl)methyl]naphthalene

InChI

InChI=1S/C20H20/c1-14-10-15(2)20(16(3)11-14)13-17-8-9-18-6-4-5-7-19(18)12-17/h4-12H,13H2,1-3H3

InChI Key

OJODNMJRHNFLHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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